molecular formula C7H17ClN2 B1322283 4-(Dimethylamino)piperidine dihydrochloride CAS No. 4876-59-9

4-(Dimethylamino)piperidine dihydrochloride

Cat. No.: B1322283
CAS No.: 4876-59-9
M. Wt: 164.67 g/mol
InChI Key: IDCJGSDAPFXTGB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)piperidine dihydrochloride is an organic compound with the molecular formula C7H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)piperidine dihydrochloride typically involves the reaction of piperidine with dimethylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)piperidine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

    Condensation Reactions: The compound can react with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions

Major Products Formed

    N-Substituted Piperidines: Formed through nucleophilic substitution.

    N-Oxides: Resulting from oxidation reactions.

    Secondary Amines: Produced via reduction reactions.

Scientific Research Applications

4-(Dimethylamino)piperidine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)piperidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophilic catalyst, facilitating various chemical transformations. It may also modulate the activity of specific enzymes by binding to their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and catalytic properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

N,N-dimethylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJNSBCFLUPJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4876-59-9
Record name 4-(dimethylammonio)piperidinium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)piperidine dihydrochloride
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4-(Dimethylamino)piperidine dihydrochloride
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4-(Dimethylamino)piperidine dihydrochloride
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